molecular formula C14H20ClN3O4 B398533 N~1~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-[2-(dimethylamino)ethyl]ethanediamide

N~1~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-[2-(dimethylamino)ethyl]ethanediamide

Cat. No.: B398533
M. Wt: 329.78g/mol
InChI Key: VEUBSYGJFWMHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-oxalamide is a synthetic organic compound that belongs to the class of phenyl oxalamides This compound is characterized by the presence of a chloro-substituted phenyl ring, methoxy groups, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-oxalamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzene and 2-dimethylaminoethylamine.

    Formation of Intermediate: The starting materials undergo a nucleophilic substitution reaction to form an intermediate compound.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride under controlled conditions to form the final oxalamide product.

Industrial Production Methods

In an industrial setting, the production of N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-oxalamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperature ranges to favor desired reactions.

    Purification: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-acetamide
  • N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-urea

Uniqueness

N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-oxalamide is unique due to its specific oxalamide linkage, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C14H20ClN3O4

Molecular Weight

329.78g/mol

IUPAC Name

N'-(4-chloro-2,5-dimethoxyphenyl)-N-[2-(dimethylamino)ethyl]oxamide

InChI

InChI=1S/C14H20ClN3O4/c1-18(2)6-5-16-13(19)14(20)17-10-8-11(21-3)9(15)7-12(10)22-4/h7-8H,5-6H2,1-4H3,(H,16,19)(H,17,20)

InChI Key

VEUBSYGJFWMHDY-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1OC)Cl)OC

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1OC)Cl)OC

Origin of Product

United States

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